Tropiniumone
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Overview
Description
Tropiniumone is conjugate acid of tropinone; major species at pH 7.3. It is a conjugate acid of a tropinone.
Scientific Research Applications
Plant and Fungal Defense Mechanisms
Tropone and its derivatives, collectively known as troponoids, which include tropiniumone, are synthesized primarily by plants and fungi. They serve as a defense mechanism against bacterial and fungal infections, especially effective against antibiotic-resistant bacteria. Besides their antibacterial and antifungal properties, troponoids also exhibit antiviral, antitumor, antioxidant, anti-inflammatory, insecticidal, and enzyme inhibitory activities. The resurgence of interest in troponoids since the 1990s has led to the discovery of many new derivatives with potential medicinal applications (Zhao, 2007).
Ecological and Pharmaceutical Importance of Bacterial Tropones
Bacterial tropones and their derivatives, such as tropolones and roseobacticides, have significant ecological and pharmaceutical relevance. They are synthesized through a unique biosynthetic pathway involving a seven-membered carbon ring. These compounds play important roles as antibiotics, algaecides, or quorum sensing signals in terrestrial and marine environments. Their potent bioactivities and slow development of bacterial resistance make them promising for biomedical and biotechnological applications (Duan et al., 2020).
Agricultural Applications
Tropinium salts, derived from troponoids, have been studied for their potential in agriculture. Research indicates their efficacy in promoting plant growth and enhancing herbicidal action, along with exhibiting high antimicrobial activity against soil bacteria. These properties suggest their potential as dual-function agents in agriculture (Parus et al., 2020).
Biotechnological Production and Synthetic Biology
Innovations in synthetic biology have enabled the transformation of traditional metabolic pathways for the production of troponoids, like this compound. For example, the engineering of Escherichia coli to produce tropone demonstrates the potential for sustainable and alternative production methods for troponoids and their derivatives (Li et al., 2019).
Properties
Molecular Formula |
C8H14NO+ |
---|---|
Molecular Weight |
140.2 g/mol |
IUPAC Name |
(1S,5R)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C8H13NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-7H,2-5H2,1H3/p+1/t6-,7+ |
InChI Key |
QQXLDOJGLXJCSE-KNVOCYPGSA-O |
Isomeric SMILES |
C[NH+]1[C@@H]2CC[C@H]1CC(=O)C2 |
SMILES |
C[NH+]1C2CCC1CC(=O)C2 |
Canonical SMILES |
C[NH+]1C2CCC1CC(=O)C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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